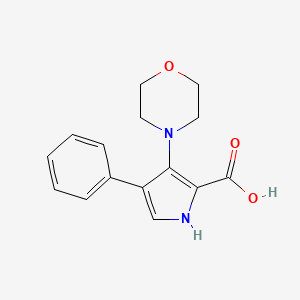
3-(Morpholin-4-yl)-4-phenyl-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Morpholin-4-yl)-4-phenyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains a morpholine ring, a phenyl group, and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-4-phenyl-1H-pyrrole-2-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of 4-phenyl-1H-pyrrole-2-carboxylic acid with morpholine under specific conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and a base like triethylamine. The mixture is stirred at room temperature for several hours to allow the reaction to proceed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Morpholin-4-yl)-4-phenyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Morpholin-4-yl)-4-phenyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-(Morpholin-4-yl)-4-phenyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone
- 3-(N-morpholino)propanesulfonic acid
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid
Uniqueness
3-(Morpholin-4-yl)-4-phenyl-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups and rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
135548-45-7 |
|---|---|
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
3-morpholin-4-yl-4-phenyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c18-15(19)13-14(17-6-8-20-9-7-17)12(10-16-13)11-4-2-1-3-5-11/h1-5,10,16H,6-9H2,(H,18,19) |
InChI-Schlüssel |
ZCKFYYYKNRXVSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(NC=C2C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline](/img/structure/B12891396.png)
![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)


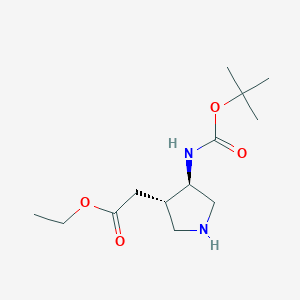
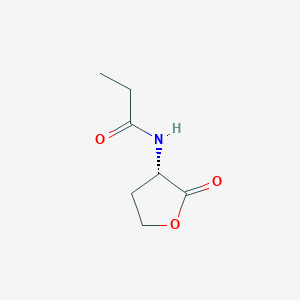
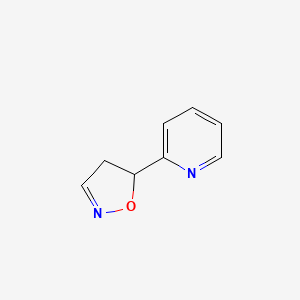
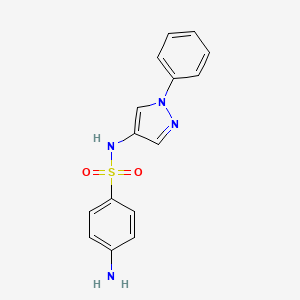
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)
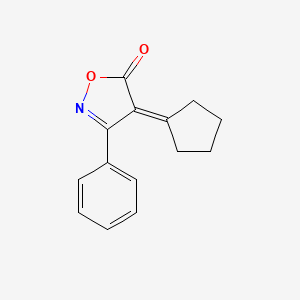
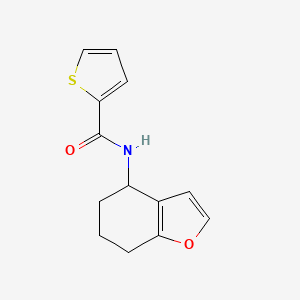
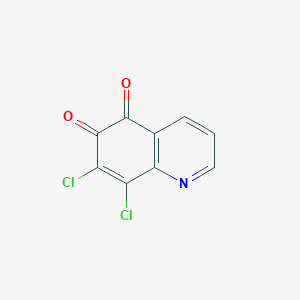
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
